molecular formula C12H11FN2 B2795458 N-(3-Fluorophenyl)-4-methylpyridin-2-amine CAS No. 1260801-56-6

N-(3-Fluorophenyl)-4-methylpyridin-2-amine

Cat. No.: B2795458
CAS No.: 1260801-56-6
M. Wt: 202.232
InChI Key: XMECVBNKZBRMJQ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 2-position, which is further substituted with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-4-methylpyridin-2-amine typically involves the following steps:

    Nitration of 4-methylpyridine: The starting material, 4-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methyl-2-nitropyridine.

    Reduction of nitro group: The nitro group in 4-methyl-2-nitropyridine is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-methyl-2-aminopyridine.

    N-arylation: The final step involves the N-arylation of 4-methyl-2-aminopyridine with 3-fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the pyridine ring, leading to different reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced fluorophenyl or pyridine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(3-Fluorophenyl)-4-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-4-methylpyridin-2-amine depends on its specific application:

    Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Studies: It may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways.

    Materials Science: The compound’s electronic properties contribute to its function in electronic devices, such as charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluorophenyl)-4-methylpyridin-2-amine: Unique due to the presence of both a fluorophenyl group and a methylpyridine moiety.

    N-(3-Fluorophenyl)pyridin-2-amine: Lacks the methyl group, which may affect its chemical and biological properties.

    N-(3-Chlorophenyl)-4-methylpyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

This compound is unique due to the combination of the fluorophenyl group and the methylpyridine moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-9-5-6-14-12(7-9)15-11-4-2-3-10(13)8-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMECVBNKZBRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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